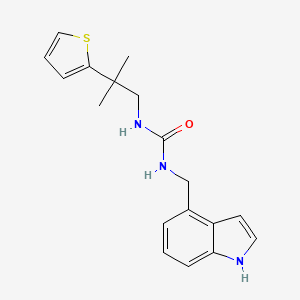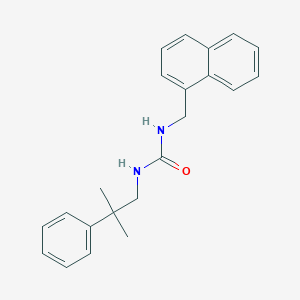![molecular formula C24H26N4O2 B7432341 N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide, also known as NPTX-2002, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide is not fully understood, but it is thought to act on multiple targets in cells. One proposed mechanism of action is that N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, and N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide may act through this pathway. Additionally, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and has been implicated in several disease states.
Biochemical and Physiological Effects
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have several biochemical and physiological effects in cells. In cancer cells, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that inhibit cancer cell growth and promote cell death. In neurodegenerative disease models, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to reduce inflammation and oxidative stress, which are processes that contribute to disease progression. In infectious disease models, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to inhibit viral replication and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
Several future directions for research on N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide are possible. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. Additionally, research could focus on identifying the specific targets of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide and elucidating its mechanism of action. Finally, research could focus on developing derivatives of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide that have improved pharmacological properties, such as increased potency or selectivity. Overall, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has significant potential as a therapeutic agent in several areas of research, and further investigation is warranted.
Synthesemethoden
The synthesis of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide involves a multistep process that starts with the reaction of 3-phenyl-2-pyridin-2-ylpropylamine with 4-nitrobenzoyl chloride to form 4-nitrophenyl (3-phenyl-2-pyridin-2-ylpropyl) carbamate. This intermediate is then reduced to 4-aminophenyl (3-phenyl-2-pyridin-2-ylpropyl) carbamate, which is subsequently reacted with benzyl chloroacetate to form N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl) carbamoylamino]phenyl]methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have potential therapeutic applications in several areas of research, including neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis. In cancer research, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In infectious disease research, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have antiviral activity against several viruses, including influenza and SARS-CoV-2.
Eigenschaften
IUPAC Name |
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18(29)26-16-20-10-12-22(13-11-20)28-24(30)27-17-21(23-9-5-6-14-25-23)15-19-7-3-2-4-8-19/h2-14,21H,15-17H2,1H3,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELABANLSWEESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[2-[[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7432263.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432271.png)
![3-(1-acetylpiperidin-4-yl)-N-[(2-bromo-5-methoxyphenyl)methyl]-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7432278.png)
![3-Bromo-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432286.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)
![1-[(2-Fluoropyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432366.png)


![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)